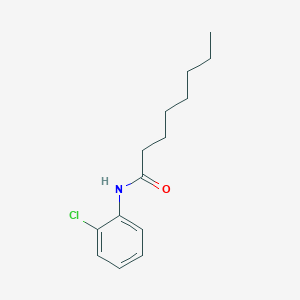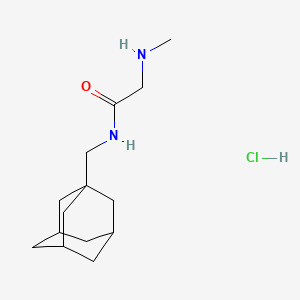
N-(2-chlorophenyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)octanamide, also known as capsaicin or trans-8-methyl-N-vanillyl-6-nonenamide, is a natural compound found in chili peppers. It is widely used in scientific research for its unique biochemical and physiological effects. Capsaicin has been shown to have a wide range of applications, from pain relief to cancer treatment.
Mécanisme D'action
Capsaicin activates the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is responsible for the perception of heat and pain. When N-(2-chlorophenyl)octanamide binds to TRPV1, it causes an influx of calcium ions into the cell, leading to depolarization and the release of neurotransmitters. This results in the sensation of heat and pain.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory properties, N-(2-chlorophenyl)octanamide has been shown to have a number of other physiological effects. It has been shown to increase metabolic rate and energy expenditure, making it a potential treatment for obesity. It has also been shown to have antibacterial and antifungal properties, making it useful in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
Capsaicin has a number of advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option. It also has a well-understood mechanism of action, making it useful for studying ion channels and neurotransmitter release. However, N-(2-chlorophenyl)octanamide can be difficult to work with due to its irritant properties, and care must be taken to avoid exposure to the eyes and skin.
Orientations Futures
There are a number of potential future directions for research on N-(2-chlorophenyl)octanamide. One area of interest is the development of N-(2-chlorophenyl)octanamide-based therapies for pain and inflammation. Another area of interest is the use of N-(2-chlorophenyl)octanamide as a potential treatment for obesity and metabolic disorders. Additionally, research on the antibacterial and antifungal properties of N-(2-chlorophenyl)octanamide could lead to the development of new treatments for infections.
Méthodes De Synthèse
Capsaicin can be synthesized using a variety of methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis involves the extraction of N-(2-chlorophenyl)octanamide from chili peppers using solvents such as ethanol or methanol. Chemical synthesis involves the use of various reagents to create the compound in a laboratory setting.
Applications De Recherche Scientifique
Capsaicin has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, making it useful in the treatment of pain. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory conditions such as arthritis. Additionally, N-(2-chlorophenyl)octanamide has been studied for its potential in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15/h7-10H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYRPSIRRLRAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367814 |
Source


|
| Record name | Octanamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348594-59-2 |
Source


|
| Record name | Octanamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-1-methyl-8-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]-2(1H)-quinolinone](/img/structure/B4920973.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(2-quinolinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4920984.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4920990.png)

![isopropyl (5-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate dihydrochloride hydrate](/img/structure/B4920998.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4921010.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)

![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
amino]benzamide](/img/structure/B4921094.png)